6β-Hydroxygliclazide is a hydroxylated derivative of gliclazide, which is a medication primarily used to manage type 2 diabetes mellitus. Gliclazide belongs to the class of sulfonylureas, which function by stimulating insulin secretion from pancreatic beta cells. The compound 6β-hydroxygliclazide plays a significant role in the metabolic pathways of gliclazide and is formed through the action of cytochrome P450 enzymes in the liver.
Gliclazide and its metabolites, including 6β-hydroxygliclazide, are derived from various natural and synthetic sources. The primary source for the study of 6β-hydroxygliclazide is human liver microsomes, where the metabolism of gliclazide occurs. Research has shown that multiple cytochrome P450 enzymes are involved in this metabolic process, leading to the formation of various hydroxylated metabolites.
6β-Hydroxygliclazide is classified as a secondary alcohol and a sulfonylurea derivative. It is categorized under metabolic products of gliclazide and can be further classified based on its pharmacological activity as a potential modulator of insulin secretion.
The synthesis of 6β-hydroxygliclazide occurs primarily through the biotransformation of gliclazide by cytochrome P450 enzymes in human liver microsomes. The process involves hydroxylation reactions that introduce a hydroxyl group at the 6β position of the gliclazide molecule.
The molecular structure of 6β-hydroxygliclazide can be represented as follows:
The retention time for 6β-hydroxygliclazide in HPLC analysis is approximately 8.5 minutes under specified conditions . This data aids in its identification among other metabolites.
The primary reaction involving 6β-hydroxygliclazide is its formation from gliclazide via hydroxylation. This reaction is facilitated by cytochrome P450 enzymes, which play a crucial role in drug metabolism.
The mechanism through which 6β-hydroxygliclazide exerts its effects involves modulation of insulin secretion from pancreatic beta cells. As a metabolite of gliclazide, it may contribute to enhancing glucose-dependent insulin release.
Relevant data on solubility and stability are critical for understanding its behavior in biological systems and during pharmaceutical formulation processes .
6β-Hydroxygliclazide (C₁₅H₂₁N₃O₄S; molecular weight 339.41 g/mol) is a monohydroxylated metabolite of the oral hypoglycemic agent gliclazide. Its defining structural feature is a hydroxyl group (-OH) introduced in the β-configuration at the C6 position of the azabicyclooctyl ring. This stereospecific modification arises from enzymatic oxidation primarily mediated by hepatic cytochrome P450 (CYP) isoforms, particularly CYP2C9. The β-orientation positions the hydroxyl group equatorially relative to the bicyclic ring system, significantly influencing the metabolite's three-dimensional conformation and intermolecular interactions [1] [6] [8].
The compound’s systematic IUPAC name is rel-(3aα,4α,6aα)-N-[[(hexahydro-4-hydroxycyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl]-4-methyl-benzenesulfonamide, reflecting the fused cyclopentane-pyrrolidine ring system with defined stereocenters. Crystallographic and nuclear magnetic resonance (NMR) analyses confirm that hydroxylation occurs without disruption of the parent compound’s bicyclic scaffold but introduces a new chiral center at C6. This structural alteration enhances the metabolite's polarity compared to gliclazide, as evidenced by increased hydrogen-bonding capacity [4] [6] [9].
Property | Descriptor |
---|---|
CAS Registry Number | 96860-37-6 |
Molecular Formula | C₁₅H₂₁N₃O₄S |
Exact Molecular Weight | 339.41 g/mol |
IUPAC Name | rel-(3aα,4α,6aα)-N-[[(Hexahydro-4-hydroxycyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl]-4-methyl-benzenesulfonamide |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2C3CCC2C(C3)O |
The introduction of the polar hydroxyl group markedly alters the physicochemical behavior of 6β-hydroxygliclazide relative to its parent compound. Experimental data indicate significantly enhanced aqueous solubility due to increased hydrogen-bonding potential. While quantitative solubility values are limited in public literature, structural analogs and metabolic studies suggest at least a 2-3 fold increase in hydrophilicity compared to gliclazide (logP ~1.1 versus ~2.3 for gliclazide). This polarity facilitates renal excretion, consistent with its identification as a major urinary metabolite [1] [4] [6].
Stability studies under physiological conditions (pH 7.4, 37°C) reveal that 6β-hydroxygliclazide retains the sulfonylurea bridge’s inherent susceptibility to hydrolytic cleavage, particularly under acidic conditions. However, the electron-donating effect of the C6 hydroxyl group may slightly stabilize the adjacent urea linkage against nucleophilic attack compared to non-hydroxylated metabolites. No significant photodegradation or oxidative decomposition is reported under standard storage conditions, though comprehensive stability profiles remain an area for further investigation [4] [9].
Reactivity analyses highlight the metabolite’s retention of the sulfonylurea pharmacophore, enabling potential interactions with sulfonylurea receptors (SURs). However, the steric and electronic perturbations induced by C6 hydroxylation diminish binding affinity to pancreatic β-cell ATP-sensitive potassium (K_ATP) channels, contributing to its reduced hypoglycemic activity. Notably, the hydroxyl group provides a site for phase II metabolism (e.g., glucuronidation), though such conjugates are minor in human excretion profiles [2] [5].
6β-Hydroxygliclazide represents one of seven possible monohydroxylated isomers arising from oxidation of the azabicyclooctyl ring of gliclazide. Among these, the 6β-isomer predominates in human metabolism, accounting for approximately 20% of the recovered urinary dose, surpassed only by the hydroxymethyl metabolite (MeOH-Gz, 59%) derived from oxidation of the toluene methyl group [2] [4]. This metabolic hierarchy reflects strong enzymatic regioselectivity and stereoselectivity favoring β-face hydroxylation at C6.
Metabolite | Metabolic Pathway | % Urinary Excretion | Primary CYP Isoforms |
---|---|---|---|
6β-Hydroxygliclazide | Azabicyclooctyl hydroxylation | ~20% | CYP2C9 > CYP2C19 |
Hydroxymethylgliclazide (MeOH-Gz) | Tolylmethyl hydroxylation | ~59% (incl. carboxylated derivative) | CYP2C19 > CYP2C9 |
7β-Hydroxygliclazide | Azabicyclooctyl hydroxylation | ~14% | CYP2C9 |
6α-Hydroxygliclazide | Azabicyclooctyl hydroxylation | ~1% | Not fully characterized |
Carboxygliclazide | Oxidation of MeOH-Gz | (Included in MeOH-Gz %) | Aldehyde dehydrogenase |
Structurally, 6β-hydroxygliclazide retains gliclazide’s core sulfonylurea moiety but modifies the hydrophobic bicyclic ring. This alteration reduces membrane permeability compared to gliclazide, limiting its distribution into lipid-rich tissues. Crucially, while gliclazide possesses unique antioxidant properties attributed to its intact azabicyclooctyl ring – scavenging reactive oxygen species (ROS) and inhibiting low-density lipoprotein (LDL) oxidation – these activities are attenuated or abolished in 6β-hydroxygliclazide. The metabolite’s hydroxyl group may participate in radical quenching, but its efficacy is substantially lower than the parent drug’s documented antioxidant effects [5].
Kinetic parameters derived from human liver microsomes reveal distinct metabolic efficiencies: 6β-hydroxygliclazide formation exhibits a mean Michaelis constant (Km) of 461 ± 139 µM and maximum velocity (Vmax) of 130 ± 55 pmol min⁻¹ mg⁻¹ protein. This contrasts with the hydroxymethyl pathway (Km 334 ± 75 µM; Vmax 268 ± 115 pmol min⁻¹ mg⁻¹), indicating differing enzyme affinities and catalytic capacities. The Vmax/Km ratio (intrinsic clearance) follows the order MeOH-Gz > 7β-OHGz > 6β-OHGz, aligning with the relative abundance of these metabolites in vivo [2].
Property | Gliclazide | 6β-Hydroxygliclazide | Hydroxymethylgliclazide (MeOH-Gz) | Carboxygliclazide |
---|---|---|---|---|
Molecular Formula | C₁₅H₂₁N₃O₃S | C₁₅H₂₁N₃O₄S | C₁₅H₂₁N₃O₄S | C₁₅H₁₉N₃O₅S |
Molecular Weight (g/mol) | 323.41 | 339.41 | 339.41 | 353.39 |
Key Functional Group Modifications | None | C6 β-hydroxylation on azabicyclooctyl ring | -CH₃ → -CH₂OH on tolyl group | -CH₃ → -COOH on tolyl group |
Pharmacological Activity | Potent K_ATP channel blocker; antioxidant | Weak hypoglycemic activity; reduced antioxidant effects | Negligible hypoglycemic activity | Negligible hypoglycemic activity |
Excretion Significance | Minimal (<1% unchanged) | Major urinary metabolite (20%) | Major urinary metabolite (precursor to carboxy, total ~59%) | Abundant in urine |
Enzyme inhibition studies confirm CYP2C9’s dominance in 6β-hydroxylation: sulfaphenazole (CYP2C9 inhibitor) suppresses metabolite formation by 87%, while S-mephenytoin (CYP2C19 inhibitor) shows negligible effect. Recombinant enzyme assays corroborate that CYP2C9, CYP2C18, and CYP2C19 catalyze this pathway, with CYP2C9 exhibiting the highest intrinsic activity. This contrasts sharply with the hydroxymethyl pathway, where CYP2C19 contributes significantly (48% inhibition by S-mephenytoin). Consequently, genetic polymorphisms or drug interactions affecting CYP2C9 activity disproportionately impact 6β-hydroxygliclazide generation compared to other oxidative metabolites [1] [2] [9].
Computational docking studies elucidate the molecular basis for CYP2C9’s preference for 6β-hydroxylation. Homology modeling reveals optimal positioning of the C6 atom near the heme iron in CYP2C9, favoring hydrogen abstraction from the β-face. The metabolite’s formation energy profile is thermodynamically favorable (ΔG < 0), consistent with its status as a major metabolic product. Notably, the 6β configuration generates less steric clash within the CYP2C9 active site compared to the 7β isomer, rationalizing its preferential formation [9].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7